Glucosepane

Description

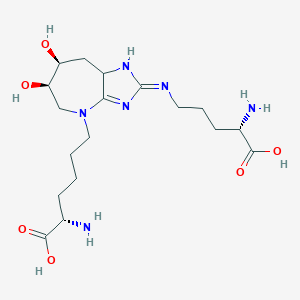

Structure

3D Structure

Properties

CAS No. |

257290-23-6 |

|---|---|

Molecular Formula |

C18H32N6O6 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(6R,7S)-2-[(4S)-4-amino-4-carboxybutyl]imino-6,7-dihydroxy-1,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-4-yl]hexanoic acid |

InChI |

InChI=1S/C18H32N6O6/c19-10(16(27)28)4-1-2-7-24-9-14(26)13(25)8-12-15(24)23-18(22-12)21-6-3-5-11(20)17(29)30/h10-14,25-26H,1-9,19-20H2,(H,21,22)(H,27,28)(H,29,30)/t10-,11-,12?,13-,14+/m0/s1 |

InChI Key |

JTMICRULXGWYCN-WSOGJNRSSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](CN(C2=NC(=NCCC[C@@H](C(=O)O)N)NC21)CCCC[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

C1C(C(CN(C2=NC(=NCCCC(C(=O)O)N)NC21)CCCCC(C(=O)O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Glucosepane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Glucosepane, a critical advanced glycation end product (AGE). It details its chemical structure, formation pathways, and methods for its synthesis and detection, with a focus on providing actionable information for research and development.

Executive Summary

This compound is the most abundant protein cross-link in the human body, formed non-enzymatically from D-glucose, lysine (B10760008), and arginine residues.[1][2] It is an advanced glycation end product (AGE) that accumulates in tissues with age and at an accelerated rate in diabetes, contributing to the pathophysiology of aging and diabetic complications by altering the structural and functional properties of proteins in the extracellular matrix (ECM).[3][4] This guide elucidates the complex chemical nature of this compound, its formation mechanism, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a structurally complex molecule characterized by a seven-membered ring derived from glucose that cross-links the side chains of lysine and arginine amino acid residues.[5] This irreversible covalent bond contributes to the stiffening of tissues over time.[3] Natural this compound exists as a mixture of diastereoisomers.[3][5]

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-Amino-6-((6R,7S)-2-(((S)-4-amino-4-carboxybutyl)amino)-6,7-dihydroxy-6,7,8,8a-tetrahydroimidazo[4,5-b]azepin-4(5H)-yl)hexanoic acid | [1] |

| Alternate IUPAC Name | 6-[2-[(4S)-4 ammonio-5-oxido-5-oxopentyl]amino-6,7-dihydroxy-6,7,8,8a-tetrahydroimidazo[4,5-b]azepin-4(5H)-yl-L-norleucinate | [6] |

| Chemical Formula | C₁₈H₃₂N₆O₆ | [1][7] |

| Molar Mass | 428.490 g·mol⁻¹ | [1] |

| Molecular Weight | 428.5 g/mol | [8] |

| UV Absorption Max (λmax) | 251 and 253 nm | [5][9] |

The chemical structure of this compound, highlighting the linkage between lysine and arginine residues via a glucose-derived core, is depicted below.

Formation Pathway of this compound

This compound forms via the Maillard reaction, a non-enzymatic browning process.[1] The pathway is initiated by the reaction of D-glucose with the ε-amino group of a lysine residue.

-

Schiff Base Formation: The open-chain form of D-glucose reacts with a lysine residue to form an unstable imine, known as a Schiff base.[1]

-

Amadori Product: The Schiff base undergoes rearrangement to form a more stable aminoketose, the Amadori product.[1]

-

α-Dicarbonyl Intermediate: The Amadori product slowly degrades to form a key α-dicarbonyl intermediate, N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[1][2] This occurs through a series of keto-enol tautomerizations and the elimination of a hydroxyl group.[1][2]

-

Ring Closure and Arginine Condensation: The α-dicarbonyl intermediate undergoes ring closure. Subsequently, it condenses with the guanidino group of an arginine residue to form the stable this compound cross-link.[1]

Experimental Protocols

The study of this compound has been challenging due to its complex structure and chemical properties. However, robust methodologies for its synthesis and detection have been developed.

A concise, eight-step total synthesis of this compound has been reported, starting from commercially available materials with an overall yield of 12%.[10] This enantioselective synthesis was enabled by the development of a one-pot method for preparing the nonaromatic 4H-imidazole tautomer in the core structure.[10] This synthetic route provides access to chemically homogeneous this compound, which is crucial for detailed biological investigations.[10] Another synthetic strategy for a this compound precursor involves a 10-step procedure starting from 1,5-dibromopentane.[4]

-

Liquid Chromatography-Mass Spectrometry (LC/MS): Due to its lability under conventional acid hydrolysis and weak UV absorbance, the gold standard for this compound quantification is isotope dilution liquid chromatography-mass spectrometry (LC/MS).[5] This method requires exhaustive enzymatic digestion of the protein to release the free this compound molecule prior to analysis.[5]

-

Antibody-Based Detection: Polyclonal anti-Glucosepane antibodies have been developed using synthetic immunogens.[4] These antibodies enable the use of techniques such as:

Strategies for Inhibition

Given the role of this compound in age-related pathologies, several strategies have been explored to inhibit its formation or to break the cross-links.

-

α-Dicarbonyl Trapping: Compounds like aminoguanidine (B1677879) can act as "traps" for the α-dicarbonyl intermediate. By reacting with this intermediate with a higher affinity than arginine, they prevent the final cross-linking step.[1]

-

Thiazolium Salts: Thiazolium salts, such as ALT-711, have been investigated for their ability to break the α-dicarbonyl intermediate, thus cleaving the precursor to this compound.[1] They are thought to act as bidentate nucleophiles that attack the adjacent carbonyls.[1]

Conclusion

This compound represents a significant target for understanding and potentially mitigating the effects of aging and diabetes. Its complex chemical structure and formation pathway present challenges but also opportunities for therapeutic intervention. The development of total synthesis routes and specific detection methods are enabling deeper insights into its biological roles and facilitating the search for effective inhibitors and breakers. Continued research in this area is paramount for developing strategies to combat the downstream pathological consequences of this compound accumulation. to combat the downstream pathological consequences of this compound accumulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. acs.org [acs.org]

- 4. Generation and Characterization of Anti-Glucosepane Antibodies Enabling Direct Detection of this compound in Retinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. (alphaS,6R,7S)-alpha-Amino-2-(((4S)-4-amino-4-carboxybutyl)amino)-6,7,8,8a-tetrahydro-6,7-dihydroxyimidazo(4,5-b)azepine-4(5H)-hexanoic acid | C18H32N6O6 | CID 135565852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Concise total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Glucosepane formation in vivo

An In-depth Technical Guide on the In Vivo Mechanism of Glucosepane Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an irreversible, covalent protein cross-link formed from D-glucose, a lysine (B10760008) residue, and an arginine residue.[1][2] It is classified as an Advanced Glycation End Product (AGE) and is considered the most abundant cross-linking AGE in human tissues, with levels 10 to 1,000 times higher than any other.[1][2] this compound accumulates in the extracellular matrix (ECM) of long-lived proteins, such as collagen in the skin and crystallin in the eye, contributing to the age-related stiffening and loss of elasticity in tissues.[1][3][4] Its accumulation is significantly accelerated in diabetes mellitus, and elevated levels are strongly associated with the progression of diabetic complications.[3][5][6] This guide provides a detailed overview of the in vivo formation mechanism of this compound, quantitative data on its accumulation, and key experimental protocols for its study.

Core Mechanism of In Vivo this compound Formation

The formation of this compound is a non-enzymatic, non-oxidative process that occurs via the Maillard reaction.[1][2][7] The pathway can be divided into several key stages, beginning with the glycation of a lysine residue and culminating in a cross-link with a nearby arginine residue.

Stage 1: Formation of the Amadori Product

The process begins with the nucleophilic attack of the ε-amino group of a lysine residue on the carbonyl carbon of a D-glucose molecule.[1][2] This reaction forms an unstable imine known as a Schiff base. The Schiff base then undergoes a spontaneous rearrangement to form a more stable aminoketose, commonly referred to as the Amadori product (specifically, fructoselysine in this case).[1][2][8] This initial phase is a critical, rate-limiting step that commits the protein to the glycation pathway.

Caption: Overall reaction pathway for the formation of this compound.

Stage 2: Degradation of the Amadori Product to an α-Dicarbonyl Intermediate

The stable Amadori product is the key precursor that slowly degrades to form this compound. This degradation occurs over a long period, which is why this compound is prevalent on long-lived proteins where the Amadori product has sufficient time to react.[1] It is estimated that in old age, 50-60% of the steady-state levels of Amadori products are converted into this compound.[1]

The conversion proceeds through a critical α-dicarbonyl intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, also known as Lederer's glucosone.[5][9] The formation of this specific intermediate was initially challenging to elucidate. Isotope labeling studies using 13C-marked glucose confirmed that the carbonyl groups are located at the C-5 and C-6 positions of the original glucose backbone.[1][2] The proposed mechanism involves a series of keto-enol tautomerizations that shift the carbonyl functionality down the sugar backbone, followed by the elimination of the C-4 hydroxyl group as a water molecule.[1][2][10]

Caption: Mechanism of α-dicarbonyl intermediate formation from the Amadori product.

Stage 3: Ring Closure and Condensation with Arginine

The final steps of this compound formation are not yet fully characterized, but a likely mechanism has been proposed.[1][2] Following the formation of the α-dicarbonyl intermediate, the ring structure is hypothesized to form via a nucleophilic attack of the lysine's nitrogen atom on the C-6 carbonyl, followed by the elimination of a water molecule.[2] This creates a reactive intramolecular aldimine intermediate.[1][2]

This cyclized intermediate then readily condenses with the guanidino group of a nearby arginine residue. For this cross-linking to occur, the arginine residue must be in close proximity to the glycated lysine, preferentially at a distance of 5 Å, and no more than 7.5 Å.[5] The reaction involves nucleophilic addition-elimination reactions between the arginine's nitrogen atoms and the electrophilic carbonyls on the ring, eliminating two more water molecules to form the stable, seven-membered this compound cross-link.[2]

Quantitative Data on this compound Accumulation

Quantitative analysis, primarily through liquid chromatography-mass spectrometry (LC/MS), has been crucial in establishing this compound as the major AGE cross-link in vivo.

Table 1: this compound Levels in Human Skin Collagen

| Subject Group | Age (Years) | This compound Level (pmol/mg collagen) |

| Nondiabetic | ~20 | < 500 |

| Nondiabetic | 90 | ~2000 |

| Diabetic | - | ~5000 |

| Data sourced from Sell et al. (2005).[3][6] |

Table 2: Comparison of Different Cross-links in Human Skin Collagen (at 90 years)

| Cross-link Type | Precursor | Level (pmol/mg collagen) |

| This compound | Glucose | ~2000 |

| MODIC | Methylglyoxal | ~30 |

| GODIC | Glyoxal | ~15 |

| DOGDIC | 3-Deoxyglucosone | < 5 (No significant age-related increase) |

| Data sourced from Sell et al. (2005).[3][6] |

These data clearly illustrate that this compound levels are orders of magnitude higher than other known cross-links and increase dramatically with both age and diabetes.[3][6] In the glomerular basement membrane (GBM) of the kidney, this compound levels can reach up to 500 pmol/mg of collagen and are significantly increased in diabetes.[3][6]

Experimental Protocols

Studying this compound requires specialized methodologies due to its chemical properties and the complexity of biological matrices.

Protocol 1: Quantification of this compound in Tissues via LC/MS

This is the gold-standard method for accurate quantification of this compound.[3][11]

-

Sample Preparation: Insoluble tissue fractions (e.g., collagen) are isolated from biological samples (skin biopsies, kidney tissue). Proteins are precipitated, washed, and delipidated.[7]

-

Enzymatic Digestion: Because this compound is labile to acid hydrolysis, the protein matrix must be broken down enzymatically.[9] This involves exhaustive digestion using a cocktail of proteases (e.g., collagenase, pronase, aminopeptidase) at 37°C until the protein is fully hydrolyzed to free amino acids and the intact this compound adduct.

-

Isotope Dilution: A known quantity of a stable isotope-labeled internal standard of this compound is added to the sample digest. This allows for precise quantification by correcting for sample loss and ionization differences during mass spectrometry.

-

LC/MS Analysis: The digest is analyzed using liquid chromatography-mass spectrometry. The this compound and its internal standard are separated from other components via HPLC and detected by a mass spectrometer, often in selected reaction monitoring (SRM) mode for high sensitivity and specificity.

-

Quantification: The ratio of the signal from the native this compound to the signal from the internal standard is used to calculate the exact amount of this compound in the original sample, typically reported as pmol per mg of protein or collagen.[3][6]

Protocol 2: Total Synthesis of this compound

The chemical synthesis of this compound is essential for producing standards for analytical studies, generating material for biological investigation, and developing tools like antibodies.[12][13]

A concise, eight-step total synthesis has been reported with a 12% overall yield.[12] The key features of this convergent and enantioselective synthesis include:

-

Development of a one-pot method to prepare the nonaromatic 4H-imidazole tautomer that forms the core of the structure.[12]

-

Careful control of stereochemistry to produce chemically homogeneous material.[12]

-

This synthetic route provides access to pure this compound, overcoming the scarcity and heterogeneity of material isolated from biological sources.[12][14]

Protocol 3: Immunodetection of this compound

The development of specific antibodies allows for the visualization of this compound localization in tissues.[11]

-

Immunogen Synthesis: A synthetic this compound immunogen is created that closely resembles the in vivo structure. This is crucial to avoid generating antibodies that cross-react with other AGEs.[11]

-

Antibody Generation: The immunogen is used to immunize animals (e.g., rabbits) to produce a polyclonal antibody serum.

-

Antibody Characterization: The specificity and affinity of the antibodies are confirmed using techniques like ELISA. Assays are run against a panel of synthetic AGEs (e.g., CML, MG-H1) to ensure the antibodies bind selectively to this compound.[11]

-

Immunohistochemistry: The validated antibodies are used to probe tissue sections (e.g., of the retina). This allows for the microscopic visualization of this compound accumulation within specific anatomical structures, providing insights into its pathological role in disease.[11][15]

Logical Relationships and Inhibition Pathways

The formation of this compound from the Amadori product is a non-oxidative pathway. This is distinct from the formation of other AGEs like Nε-(Carboxymethyl)lysine (CML), which arise from oxidative cleavage of the Amadori product.[5][8] Therefore, antioxidants are not effective at preventing this compound formation.[5] Inhibition strategies must target key intermediates in the non-oxidative pathway.

Caption: Relationship between oxidative and non-oxidative AGE formation pathways.

One strategy to inhibit this compound formation is to use molecules that can "trap" the reactive α-dicarbonyl intermediate before it can react with arginine.[2] Aminoguanidine is a well-known compound that reacts with α-dicarbonyls, thereby blocking the final cross-linking step.[2][16][17] However, its use in humans has been limited by toxicity concerns.[17] The development of more specific and non-toxic inhibitors remains a key goal for therapeutic intervention.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound is a major protein cross-link of the senescent human extracellular matrix. Relationship with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferential sites for intramolecular this compound cross-link formation in type I collagen: A thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Favored and disfavored pathways of protein crosslinking by glucose: glucose lysine dimer (GLUCOLD) and crossline versus this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Generation and Characterization of Anti-Glucosepane Antibodies Enabling Direct Detection of this compound in Retinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concise total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cross-Links Stiffen the Extracellular Matrix With Age – Fight Aging! [fightaging.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. The role of the amadori product in the complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Biological Function of Glucosepane Cross-links: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosepane is the most abundant and structurally complex advanced glycation end-product (AGE) cross-link in the human body. Formed non-enzymatically between lysine (B10760008) and arginine residues on proteins via the Maillard reaction with glucose, this compound accumulates in long-lived proteins of the extracellular matrix (ECM), particularly collagen. This irreversible cross-linking process is a hallmark of aging and is significantly accelerated in diabetes mellitus. The accumulation of this compound cross-links leads to increased stiffness, decreased elasticity, and reduced proteolytic digestibility of tissues, contributing to the pathophysiology of numerous age-related and diabetic complications, including cardiovascular disease, nephropathy, retinopathy, and neurodegenerative disorders. This guide provides a comprehensive overview of the biological function of this compound, detailing its formation, pathological roles, quantitative data on its prevalence, and experimental methodologies for its study.

Introduction to this compound

This compound is a lysine-arginine cross-link derived from D-glucose, first identified in the late 1990s. It is unique among AGEs due to its complex, seven-membered heterocyclic ring structure. Its formation is a slow, non-oxidative process, making it a significant contributor to the "glycemic memory" observed in diabetic complications, where the detrimental effects of hyperglycemia persist even after blood glucose levels are controlled. This compound's prevalence in human tissues is 10 to 1000 times higher than any other known cross-linking AGE, underscoring its importance in age- and diabetes-related tissue dysfunction.[1][2][3][4]

The Formation of this compound Cross-links

The formation of this compound is a multi-step process initiated by the Maillard reaction.

dot

Caption: The non-enzymatic formation pathway of this compound cross-links.

The initial reaction between the carbonyl group of glucose and the ε-amino group of a lysine residue forms an unstable Schiff base. This rearranges to a more stable Amadori product. Over time, the Amadori product undergoes a series of dehydration and rearrangement reactions to form a reactive α-dicarbonyl intermediate. This intermediate then reacts with the guanidinium (B1211019) group of a nearby arginine residue to form the stable, irreversible this compound cross-link.[2]

Pathophysiological Roles of this compound Cross-links

The accumulation of this compound cross-links has profound effects on tissue structure and function, contributing to the pathology of several diseases.

Impact on the Extracellular Matrix

This compound cross-linking of collagen, the most abundant protein in the ECM, leads to:

-

Increased Tissue Stiffness and Reduced Elasticity: This contributes to arteriosclerosis (stiffening of the arteries), joint stiffness, and skin wrinkling.[2][3]

-

Decreased Proteolytic Digestibility: Cross-linked collagen is more resistant to degradation by matrix metalloproteinases (MMPs), leading to its accumulation and the thickening of basement membranes, a characteristic feature of diabetic microvascular complications.[2]

-

Altered Cell-Matrix Interactions: Changes in the ECM structure can affect cell adhesion, migration, and signaling.[5][6]

Role in Disease

-

Diabetes Mellitus: Accelerated this compound formation is a key factor in the development of diabetic complications, including retinopathy, nephropathy, and neuropathy.[1]

-

Cardiovascular Disease: Increased arterial stiffness due to this compound cross-linking contributes to hypertension and an increased risk of cardiovascular events.[7][8]

-

Chronic Kidney Disease: this compound accumulation in the glomerular basement membrane is associated with the progression of diabetic nephropathy.[7][9]

-

Neurodegenerative Diseases: While the direct role of this compound is still under investigation, AGEs are implicated in the pathogenesis of Alzheimer's disease by promoting inflammation and oxidative stress.

Quantitative Data on this compound Levels

The levels of this compound in human tissues increase with age and are significantly elevated in individuals with diabetes. Quantification is typically performed using liquid chromatography-mass spectrometry (LC-MS).

| Tissue | Condition | This compound Level (pmol/mg of collagen) | Reference(s) |

| Human Skin | Non-diabetic (90 years) | ~2000 | [9][10] |

| Diabetic | up to 5000 | [7][9] | |

| Glomerular Basement Membrane | Non-diabetic | up to 500 | [7][9] |

| Diabetic | Increased vs. non-diabetic | [7][9] | |

| Lens Crystallin | Non-diabetic (old age) | ~250 (pmol/mg of protein) | [10] |

| Aorta | Diabetic | Elevated levels associated with increased stiffness | [7][8] |

| Articular Cartilage | Aging | Accumulates with age | [11] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines the key steps for the quantification of this compound in collagen-rich tissues.

dot

Caption: Workflow for the quantification of this compound using LC-MS/MS.

1. Sample Preparation:

-

Obtain tissue samples (e.g., skin biopsy, arterial tissue).

-

Lyophilize and weigh the dried tissue.

-

Homogenize the tissue in a suitable buffer.

2. Enzymatic Digestion:

-

Resuspend the homogenized tissue in a digestion buffer (e.g., 50 mM HEPES, 5 mM CaCl2, pH 7.4).

-

Add a known amount of a stable isotope-labeled internal standard for this compound.

-

Perform exhaustive enzymatic digestion using a cocktail of proteases, with collagenase being the key enzyme. A typical protocol involves incubation with bacterial collagenase (e.g., from Clostridium histolyticum) at a concentration of 0.6% for 24 hours at 37°C.[12][13]

-

Further digest with pronase and aminopeptidase (B13392206) M to release the this compound adduct.

3. Solid Phase Extraction (SPE):

-

Centrifuge the digest to remove any undigested material.

-

Apply the supernatant to a C18 SPE cartridge to remove salts and other interfering substances.

-

Wash the cartridge with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

-

Elute the this compound-containing fraction with an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Dry the eluate under vacuum.

4. LC-MS/MS Analysis:

-

Reconstitute the dried sample in the LC mobile phase.

-

Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

-

Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for both native this compound and its stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.[14][15][16][17] The exact m/z transitions will depend on the specific adduct and instrument.

5. Quantification:

-

Calculate the concentration of this compound by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

In Vitro Glycation of Collagen

This protocol describes the preparation of a this compound-rich collagen matrix for functional studies.

dot

References

- 1. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycated collagen – a 3D matrix system to study pathological cell behavior - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Glycated collagen alters endothelial cell actin alignment and nitric oxide release in response to fluid shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cells and Tissue Interactions with Glycated Collagen and their Relevance to Delayed Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a major protein cross-link of the senescent human extracellular matrix. Relationship with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimal conditions of collagenase treatment for isolation of articular chondrocytes from aged human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Applications of Multiple Reaction Monitoring to Clinical Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selected reaction monitoring - Wikipedia [en.wikipedia.org]

- 17. pharmtech.com [pharmtech.com]

An In-depth Technical Guide on the Role of Glucosepane in Collagen Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of glucosepane, the most abundant advanced glycation end-product (AGE) cross-link in the human body. This compound forms via a non-oxidative Maillard reaction between glucose, lysine (B10760008), and arginine residues within proteins. Its accumulation in long-lived proteins, particularly collagen in the extracellular matrix (ECM), is a hallmark of aging and is significantly accelerated in diabetes mellitus.[1][2] This guide details the chemical formation of this compound, its profound impact on the biomechanical properties of collagen, and the cellular signaling pathways activated by this compound-modified matrices. We present quantitative data on its prevalence in human tissues, detail key experimental protocols for its study, and discuss its implications for age-related pathologies and therapeutic development.

Introduction to this compound

This compound is an irreversible, covalent cross-link that forms between the amino acid residues lysine and arginine, derived from D-glucose.[1][3] It is classified as an advanced glycation end-product (AGE), a heterogeneous group of compounds resulting from non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids.[4][5] What distinguishes this compound is its sheer prevalence; it is found in human tissues at levels 10 to 1000 times higher than any other identified AGE cross-link, making it the most significant contributor to age-related protein cross-linking.[1][3]

The accumulation of this compound is particularly prominent in long-lived proteins that have low turnover rates, such as type I collagen in the skin, tendons, and vascular walls, and crystallin in the eye lens.[1][6] This progressive accumulation alters the structural and functional properties of the ECM, leading to increased tissue stiffness, reduced elasticity, and decreased susceptibility to proteolytic degradation.[1][3][7] These biomechanical changes are implicated in a range of age-related diseases and diabetic complications, including arteriosclerosis, joint stiffening, skin wrinkling, and retinopathy.[1][5][8]

This compound Formation and Chemical Structure

This compound's formation is a multi-step, non-oxidative process that occurs as part of the Maillard reaction.[1][7] The structure consists of a seven-membered ring derived from glucose that bridges the side chains of a lysine and an arginine residue.[4]

2.1 Mechanism of Formation

The pathway begins with the reaction of a D-glucose molecule with the ε-amino group of a lysine residue on a protein.[1]

-

Schiff Base Formation: The open-chain form of glucose reacts with the lysine amine to form an unstable imine, known as a Schiff base.[1]

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine, known as the Amadori product (fructosyl-lysine).[1][7]

-

Intermediate Formation: The stable Amadori product slowly degrades through a series of enolizations and water elimination reactions.[1][4] This leads to the formation of a key α-dicarbonyl intermediate, N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[3][4] A key feature of this intermediate is that it remains irreversibly bound to the lysine residue, making it a persistent glycating agent.[3]

-

Ring Closure and Cross-Linking: The α-dicarbonyl intermediate cyclizes and subsequently condenses with the guanidino group of a nearby arginine residue to form the stable this compound cross-link.[1][4] For this final step to occur, the target arginine residue must be within approximately 5 to 7.5 Å of the lysine's ε-amino group.[4]

Impact on Collagen and Cellular Signaling

The formation of this compound cross-links within and between collagen molecules has significant consequences for tissue biology.

3.1 Alteration of Collagen's Biomechanical Properties

This compound cross-linking physically tethers collagen molecules, restricting their normal movement and flexibility.[6] This leads to:

-

Increased Stiffness: Tissues rich in cross-linked collagen, such as arteries and skin, lose their elasticity and become stiffer.[1][2]

-

Reduced Digestibility: The cross-links make collagen more resistant to degradation by matrix metalloproteinases (MMPs), impairing normal tissue turnover and remodeling.[1][3] This can contribute to the thickening of basement membranes observed in diabetic complications.[3]

-

Altered Molecular Packing: Computational studies have shown that this compound cross-links can disrupt the tight packing of collagen molecules within a fibril, increasing porosity to water.[3][7]

3.2 The RAGE Signaling Pathway

While this compound itself is a structural modification, the accumulation of AGEs on collagen creates ligands for the Receptor for Advanced Glycation Endproducts (RAGE) .[9][10] RAGE is a multi-ligand cell surface receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells.[11][12][13]

Binding of AGE-modified collagen to RAGE initiates a downstream signaling cascade that promotes cellular dysfunction, inflammation, and oxidative stress.[9][11] A key discovery identified the formin protein Diaphanous-1 (DIAPH1) as an essential intracellular binding partner for the RAGE cytoplasmic tail, mediating its signal transduction.[12][13]

Activation of the RAGE-DIAPH1 axis leads to the stimulation of multiple downstream pathways, including:

-

MAP Kinases (MAPK): Such as ERK1/2, leading to changes in gene expression.

-

Rho GTPases: Affecting the cytoskeleton and cell motility.[13]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical transcription factor that, upon activation, translocates to the nucleus and promotes the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α), adhesion molecules, and pro-oxidant enzymes.[10][11]

This process can create a detrimental positive feedback loop, as NF-κB activation also upregulates the expression of RAGE itself, sensitizing the cell to further AGE-induced damage.[11]

Quantitative Analysis of this compound in Tissues

The quantification of this compound in human tissues has revealed its significant accumulation with age and in pathological states like diabetes. The primary analytical method involves enzymatic digestion of tissue followed by liquid chromatography-mass spectrometry (LC-MS/MS).[14][15]

4.1 Age-Dependent Accumulation of this compound

Studies on human skin collagen show a clear curvilinear increase in this compound levels with chronological age in non-diabetic individuals.[4]

| Tissue | Age Group | Mean this compound Level (pmol/mg collagen) | Reference(s) |

| Human Skin Collagen | 30-40 years | ~1500 | [4] |

| Human Skin Collagen | ~90-100 years | ~2000 | [4][14] |

| Human Glomerular Basement Membrane (GBM) | Adult | 200 - 500 (steady state) | [4][14] |

| Human Tendon | Young (avg. 16.7 years) | Low (specific value not stated) | [7] |

| Human Tendon | Old (avg. 71.2 years) | Dramatically increased vs. young | [7] |

4.2 Impact of Diabetes Mellitus on this compound Levels

The hyperglycemic environment in individuals with diabetes drastically accelerates the formation of this compound.

| Tissue | Condition | Mean this compound Level (pmol/mg collagen) | Reference(s) |

| Human Skin Collagen | Non-Diabetic | ~1500 | [4] |

| Human Skin Collagen | Diabetic | 2400 - 5000 | [4][14][16] |

| Human Glomerular Basement Membrane (GBM) | Non-Diabetic | ~200 - 400 | [4] |

| Human Glomerular Basement Membrane (GBM) | Diabetic | Up to 500 | [14][15] |

Key Experimental Methodologies

5.1 Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Due to its lability to strong acid hydrolysis, this compound quantification requires a specific protocol involving enzymatic digestion.[4]

Protocol Outline:

-

Sample Preparation:

-

Obtain tissue samples (e.g., skin biopsy, GBM).

-

Prepare insoluble collagen by delipidation and extraction with high salt (e.g., 1 M NaCl) and acid (e.g., 0.5 M acetic acid) solutions to remove non-collagenous proteins.[16]

-

-

Enzymatic Digestion:

-

Resuspend the insoluble collagen pellet in a suitable buffer (e.g., ammonium (B1175870) bicarbonate).

-

Perform exhaustive enzymatic digestion using a cocktail of proteases (e.g., collagenase, pronase, aminopeptidase) at 37°C until the protein is fully hydrolyzed to free amino acids and small peptides, releasing the intact this compound molecule.[4][14]

-

-

Sample Cleanup:

-

Use solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances. Elute the peptide and amino acid fraction.[17]

-

-

LC-MS/MS Analysis:

-

Inject the cleaned sample into a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.

-

Use a gradient elution with solvents like water and acetonitrile (B52724) containing an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to achieve chromatographic separation.[18]

-

Couple the LC outflow to a tandem mass spectrometer (e.g., a triple quadrupole) operating in electrospray ionization (ESI) positive mode.

-

Quantify this compound using an isotope dilution method, which involves spiking the sample with a known amount of a stable isotope-labeled this compound internal standard.[4][14] Detection is performed using Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for both native and labeled this compound.

-

5.2 In Vitro Preparation of this compound-Modified Collagen

Generating this compound-rich collagen in a laboratory setting is crucial for studying its specific effects on cell behavior and matrix properties.

General Protocol:

-

Reagents:

-

Purified Type I Collagen (e.g., from rat tail or bovine skin).

-

D-Glucose.

-

Sterile, phosphate-buffered saline (PBS), pH 7.4.

-

Chelating agent (e.g., DTPA) to minimize oxidative side reactions.

-

-

Incubation:

-

Dissolve purified collagen in PBS to a desired concentration (e.g., 1-5 mg/mL).

-

Add a high concentration of D-Glucose (e.g., 250-500 mM).

-

Add a chelating agent to suppress the formation of oxidative AGEs.[4]

-

Incubate the mixture under sterile conditions at 37°C for several weeks (e.g., 4-8 weeks). The long incubation period is necessary for the slow conversion of the Amadori product to this compound.

-

-

Termination and Purification:

-

After incubation, terminate the reaction by extensive dialysis against PBS or water at 4°C to remove unreacted glucose and other small molecules.

-

Lyophilize the resulting this compound-modified collagen for storage.

-

-

Verification:

-

Confirm the presence and quantify the level of this compound formation using the LC-MS/MS protocol described in section 5.1.

-

Implications for Drug Development

The central role of this compound in age- and diabetes-related tissue damage makes it an attractive therapeutic target. Drug development strategies include:

-

Formation Inhibitors: Agents that can trap the reactive dicarbonyl intermediates (e.g., N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate) could prevent the final cross-linking step.[4] While experimental traps like o-phenylenediamine (B120857) are effective, they are too toxic for clinical use, necessitating the search for safer alternatives.[4]

-

Cross-link Breakers: The development of "AGE breakers"—molecules capable of cleaving the established this compound cross-link—represents a significant therapeutic goal. Such a drug could potentially restore tissue elasticity and normal function.

-

RAGE Antagonists: Blocking the RAGE receptor with small molecules or soluble forms of RAGE (sRAGE) can prevent the downstream inflammatory signaling, mitigating the cellular damage caused by AGE accumulation.[11]

Conclusion

This compound is the most prevalent protein cross-link of the senescent extracellular matrix, accumulating to exceptionally high levels in aging and diabetes.[14][16] Its formation directly alters the biomechanical properties of collagen, leading to the tissue stiffening and dysfunction characteristic of many age-related diseases. Furthermore, this compound-modified collagen contributes to a chronic inflammatory state through activation of the RAGE signaling pathway. The detailed methodologies for its quantification and the growing understanding of its pathophysiological roles are paving the way for novel therapeutic strategies aimed at inhibiting its formation or breaking existing cross-links, offering potential avenues to combat diabetic complications and the functional decline associated with aging.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preferential sites for intramolecular this compound cross-link formation in type I collagen: A thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is associated with changes to structural and physical properties of collagen fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. Receptor for AGE (RAGE): signaling mechanisms in the pathogenesis of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.sahmri.org.au [research.sahmri.org.au]

- 11. ahajournals.org [ahajournals.org]

- 12. Frontiers | Receptor for Advanced Glycation End Products (RAGE) and Mechanisms and Therapeutic Opportunities in Diabetes and Cardiovascular Disease: Insights From Human Subjects and Animal Models [frontiersin.org]

- 13. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound is a major protein cross-link of the senescent human extracellular matrix. Relationship with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 18. Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-enzymatic Formation of Glucosepane from Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-enzymatic formation of glucosepane, a major advanced glycation end product (AGE) derived from D-glucose. This compound is a lysine-arginine protein cross-link that plays a significant role in the aging process and the pathophysiology of diabetes and its complications.[1][2] This document details the chemical pathways, experimental protocols for in vitro synthesis and quantification, and key factors influencing its formation.

The Chemical Pathway of this compound Formation

The non-enzymatic formation of this compound is a complex process that occurs through the Maillard reaction.[1] The pathway can be broadly divided into three main stages: initiation, propagation, and termination, culminating in the formation of an irreversible cross-link between lysine (B10760008) and arginine residues.

Initiation: Formation of the Amadori Product

The process begins with the condensation of the open-chain form of D-glucose with the ε-amino group of a lysine residue on a protein. This reaction forms an unstable Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine, known as the Amadori product (fructoselysine).[1][3]

Propagation: Conversion to a Key α-Dicarbonyl Intermediate

The Amadori product is a critical intermediate that slowly degrades to form a highly reactive α-dicarbonyl species.[1] The currently accepted mechanism involves a series of keto-enol tautomerizations that result in a carbonyl shift down the carbon backbone of the glucose moiety and the elimination of the hydroxyl group at the C-4 position.[1] This leads to the formation of the key intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[4][5] Isotope labeling studies have confirmed that the dicarbonyl functionality is located at the C-5 and C-6 positions of the original glucose molecule.[6]

Termination: Ring Closure and Cross-linking with Arginine

The final stage involves the reaction of the α-dicarbonyl intermediate with the guanidino group of an arginine residue. While the exact timing is still under investigation, it is believed that the α-dicarbonyl intermediate first undergoes an intramolecular cyclization to form a reactive azepinium-1-yl)norleucine intermediate.[1][6] This cyclic intermediate then condenses with the arginine side chain to form the stable, seven-membered heterocyclic ring structure of this compound, cross-linking the two amino acid residues.[4][6]

// Nodes Glucose [label="D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysine [label="Protein-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base", fillcolor="#FBBC05", fontcolor="#202124"]; Amadori_Product [label="Amadori Product\n(Fructoselysine)", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha_Dicarbonyl [label="α-Dicarbonyl Intermediate\n(N6-(2,3-dihydroxy-5,6-\ndioxohexyl)-L-lysinate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arginine [label="Protein-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound Cross-link", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glucose -> Schiff_Base [label="+ Lysine"]; Lysine -> Schiff_Base; Schiff_Base -> Amadori_Product [label="Amadori\nRearrangement"]; Amadori_Product -> Alpha_Dicarbonyl [label="Keto-enol tautomerism\n& Dehydration"]; Alpha_Dicarbonyl -> Cyclic_Intermediate [label="Intramolecular\nCyclization"]; Cyclic_Intermediate -> this compound [label="+ Arginine"]; Arginine -> this compound; }

Caption: Non-enzymatic formation pathway of this compound from D-glucose.Quantitative Data on this compound Formation

The formation of this compound is influenced by several factors, including the concentrations of reactants, temperature, and pH. The following tables summarize the available quantitative data from in vitro studies.

| Factor | Condition | Observed Effect on this compound Formation | Reference |

| Glucose Concentration | Increasing glucose concentration | Increased formation of fructoselysine and this compound.[4] | [4] |

| Phosphate (B84403) Buffer | Presence of phosphate buffer | Catalyzes the Amadori rearrangement, leading to increased glycation and potentially higher this compound formation.[4] | [4] |

| Temperature | 37°C | Standard incubation temperature for in vitro formation of this compound.[4][5] | [4][5] |

| pH | Physiological pH (around 7.4) | Optimal for in vitro studies modeling physiological conditions.[7] | [7] |

| In Vitro System | This compound Yield | Conditions | Reference |

| N-α-t-boc-L-lysine, N-α-t-boc-L-arginine, and D-glucose | Isolated as a reaction product | Incubation at 37°C.[4][5] | [4][5] |

| Human Serum Albumin (HSA) | 0.3% of arginine residues modified | Commercial samples. | [8] |

| In vitro glycated HSA | 1.3% of arginine residues modified | Incubation with glucose. | [8] |

Experimental Protocols

This section provides detailed methodologies for the in vitro formation and quantification of this compound.

In Vitro Formation of this compound with Bovine Serum Albumin (BSA)

This protocol describes the glycation of BSA with glucose to generate this compound.

Materials:

-

Bovine Serum Albumin (BSA)

-

D-Glucose

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium azide (B81097) (as a preservative)

-

Incubator at 37°C

-

Dialysis tubing

Procedure:

-

Prepare a solution of BSA in 0.1 M phosphate buffer (pH 7.4). A typical concentration is 5 mg/mL.[7]

-

Add D-glucose to the BSA solution to the desired final concentration (e.g., 100 mM).[9]

-

Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

-

Incubate the solution at 37°C for a specified period (e.g., 4 weeks).[9] The incubation time can be varied to study the kinetics of this compound formation.

-

After incubation, extensively dialyze the reaction mixture against phosphate buffer to remove unreacted glucose and other small molecules.

-

The resulting glycated BSA can be stored frozen for subsequent analysis.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Isotope Dilution

This protocol outlines the general steps for the quantification of this compound in a protein sample.

Materials:

-

Glycated protein sample (from Protocol 3.1)

-

Isotope-labeled internal standard for this compound

-

Proteolytic enzymes (e.g., pronase, aminopeptidase (B13392206) M)

-

Hydrochloric acid (HCl) for acid hydrolysis (optional, as this compound is labile to strong acid)[4]

-

LC-MS/MS system

Procedure:

-

Enzymatic Hydrolysis:

-

To a known amount of the glycated protein sample, add a known amount of the isotope-labeled this compound internal standard.

-

Perform exhaustive enzymatic digestion of the protein to release the amino acid cross-links. This is typically done using a cocktail of proteases.[4]

-

The digestion is usually carried out at 37°C for 24-48 hours.[4][5]

-

-

Sample Cleanup:

-

After digestion, the sample may need to be purified to remove enzymes and other interfering substances. This can be achieved by solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separation is typically achieved using a reverse-phase C18 column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the native this compound and the isotope-labeled internal standard.

-

Quantification is based on the ratio of the peak areas of the analyte to the internal standard.

-

// Nodes Start [label="Start:\nPrepare Reaction Mixture\n(Protein, Glucose, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation\n(e.g., 37°C, 4 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; Dialysis [label="Dialysis/\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Enzymatic Hydrolysis\n+ Isotope Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction\n(SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis\n(MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Data Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubation; Incubation -> Dialysis; Dialysis -> Hydrolysis; Hydrolysis -> SPE; SPE -> LCMS; LCMS -> Quantification; }

Caption: General experimental workflow for in vitro this compound formation and quantification.Conclusion

The non-enzymatic formation of this compound is a complex but significant post-translational modification that contributes to the pathology of aging and diabetes. Understanding the chemical mechanisms and having robust protocols for its in vitro synthesis and quantification are crucial for the development of inhibitors and therapeutic strategies to mitigate its detrimental effects. This guide provides a foundational resource for researchers in this field, summarizing the current knowledge and providing practical experimental frameworks. Further research is needed to fully elucidate the kinetics of this compound formation under various physiological and pathological conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characteristics, formation, and pathophysiology of this compound: a major protein cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 4. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Encyclopedia MDPI [encyclopedia.pub]

- 7. plantsjournal.com [plantsjournal.com]

- 8. Generation and Characterization of Anti-Glucosepane Antibodies Enabling Direct Detection of this compound in Retinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Model studies of advanced glycation end product modification of heterograft biomaterials: The effects of in vitro glucose, glyoxal, and serum albumin on collagen structure and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Glucosepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosepane is a lysine-arginine protein cross-link that stands as the most abundant advanced glycation end product (AGE) in the human body.[1][2][3][4] Its accumulation in long-lived proteins of the extracellular matrix (ECM) is implicated in the age-related stiffening of tissues and the progression of diabetic complications.[1][2][5] This irreversible cross-link forms through the Maillard reaction and, due to its acid lability, presents unique challenges for its isolation and characterization.[6][7] This technical guide provides an in-depth overview of the discovery of this compound, detailed experimental protocols for its isolation and quantification, a summary of key quantitative data, and a visualization of its formation pathway. The recent successful total synthesis of this compound has opened new avenues for research, providing a chemically homogeneous source of this complex molecule.[8][9][10]

Discovery and Structural Elucidation

This compound was first identified and named by Lederer and colleagues, who isolated it from a model reaction of N-α-t-boc-L-lysine and N-α-t-boc-L-arginine with D-glucose at 37°C.[6][7] It is a complex molecule with a molecular weight of 647 Da, consisting of a seven-membered ring derived from glucose that cross-links the side chains of lysine (B10760008) and arginine residues in proteins.[6][7] this compound exists as a mixture of four diastereoisomers.[6] Its structure was elucidated through meticulous chemical analysis, and its presence in human tissues has been confirmed at levels 10 to 1000 times higher than any other known cross-linking AGE.[1][3][4]

Quantitative Data on this compound Levels

The quantification of this compound in biological samples has been crucial in understanding its physiological and pathological relevance. The data consistently show an age-dependent increase in this compound levels in various tissues, with significantly accelerated accumulation in individuals with diabetes.

Table 1: this compound Levels in Human Skin Collagen

| Condition | Age (years) | This compound Level (pmol/mg collagen) | Reference |

| Non-diabetic | 90 | 2000 | [2][6][11] |

| Diabetic | - | 5000 | [2][11] |

Table 2: this compound Levels in Human Glomerular Basement Membrane (GBM) Collagen

| Condition | This compound Level (pmol/mg collagen) | Reference |

| Non-diabetic | 200-400 | [6] |

| Diabetic | up to 500 | [2][11] |

Table 3: this compound Levels in Human Tendon Tissue

| Age Group | Fold Increase in this compound | Reference |

| Old vs. Young | 4-fold | [12] |

Experimental Protocols

The acid-labile nature of this compound precludes the use of conventional acid hydrolysis for its release from proteins.[6] Therefore, specialized enzymatic digestion protocols are required, followed by sensitive analytical techniques for quantification.

Sample Preparation: Enzymatic Digestion of Tissues

This protocol is a generalized procedure based on methodologies cited in the literature for the isolation of this compound from tissues like skin and glomerular basement membrane.[2][6][11]

-

Tissue Preparation: Insoluble tissue preparations (e.g., skin collagen, GBM) are obtained and washed to remove soluble components.

-

Initial Enzymatic Digestion: The tissue is subjected to exhaustive digestion with a cocktail of broad-spectrum proteases (e.g., pronase, collagenase) at 37°C. The specific enzymes and digestion times may need to be optimized depending on the tissue type.

-

Secondary Enzymatic Digestion: The initial digest is further treated with a mixture of aminopeptidases to release the free this compound cross-link from small peptides.

-

Sample Cleanup: The final digest is subjected to a cleanup step, often involving solid-phase extraction (SPE), to remove interfering substances before analysis.

Quantification: Liquid Chromatography-Mass Spectrometry (LC/MS) with Isotope Dilution

LC/MS is the gold standard for the accurate quantification of this compound due to its high sensitivity and specificity.[6][7]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.

-

Chromatographic Separation: The cleaned-up sample digest is injected onto a reverse-phase HPLC column. A gradient elution is typically employed to separate this compound from other components in the mixture.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native this compound and a stable isotope-labeled internal standard are monitored.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

Formation Pathway and Visualization

This compound forms non-enzymatically from the reaction of glucose with lysine and arginine residues in proteins, a process known as the Maillard reaction.[1][3]

The Maillard Reaction Pathway to this compound

The formation of this compound proceeds through several key intermediates:

-

Schiff Base Formation: The initial step is the condensation of the aldehyde group of glucose with the ε-amino group of a lysine residue to form a Schiff base.[1][3]

-

Amadori Product Formation: The unstable Schiff base undergoes a rearrangement to form a more stable ketoamine, known as the Amadori product.[1][3]

-

Formation of the α-dicarbonyl Intermediate: The Amadori product degrades to form a reactive α-dicarbonyl intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[1][3]

-

Ring Closure and Cross-linking: This intermediate then reacts with the guanidino group of an arginine residue, leading to the formation of the stable this compound cross-link.[1][3]

Caption: The non-enzymatic formation pathway of this compound.

Experimental Workflow Visualization

The overall process for isolating and quantifying this compound from biological samples is a multi-step procedure that requires careful execution.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ddescholar.acemap.info [ddescholar.acemap.info]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concise total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scitechdaily.com [scitechdaily.com]

- 10. New synthetic offers a better glimpse into diabetes and the aging process | Yale News [news.yale.edu]

- 11. This compound is a major protein cross-link of the senescent human extracellular matrix. Relationship with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound is associated with changes to structural and physical properties of collagen fibrils - PMC [pmc.ncbi.nlm.nih.gov]

Glucosepane's Contribution to Extracellular Matrix Stiffness: A Technical Guide

Executive Summary

The progressive stiffening of the extracellular matrix (ECM) is a hallmark of aging and a key pathological feature in diseases such as diabetes, arteriosclerosis, and fibrosis. This process is significantly driven by the accumulation of Advanced Glycation End-products (AGEs), which form non-enzymatic cross-links between long-lived proteins like collagen. Among these, glucosepane stands out as the most abundant and clinically relevant AGE cross-link, present in tissues at levels 10 to 1000 times higher than any other.[1] This technical guide provides an in-depth examination of this compound's role in mediating ECM stiffness, detailing its mechanism of action, quantitative impact, and the downstream cellular signaling consequences. Furthermore, it outlines the key experimental protocols used to quantify this compound and measure its effects on the nanomechanical properties of the ECM, providing a foundational resource for researchers in the field.

The Molecular Basis of this compound-Induced ECM Stiffening

This compound is an irreversible, covalent cross-link formed between the amino acids lysine (B10760008) and arginine on adjacent protein chains, derived from a non-oxidative reaction with D-glucose.[1][2] In the ECM, its primary target is type I collagen, the main structural protein providing tensile strength to tissues.[3]

The formation of this compound introduces aberrant intermolecular and intramolecular tethers within and between collagen molecules.[1] This process has two primary biophysical consequences:

-

Increased Mechanical Stiffness : The cross-links physically restrict the natural movement and sliding of collagen fibrils under mechanical load, leading to a direct increase in the bulk stiffness and a loss of elasticity in the tissue.[2][4]

-

Reduced Proteolytic Digestibility : The presence of this compound cross-links can mask cleavage sites for enzymes like Matrix Metalloproteinases (MMPs), which are responsible for normal ECM turnover and remodeling.[1][3] This reduced degradation leads to a progressive accumulation of aged, cross-linked collagen, further exacerbating tissue stiffening.[1]

Computational molecular dynamics simulations have revealed that this compound formation alters the density of collagen packing and increases the tissue's porosity to water, fundamentally changing the material properties of the fibril.[4][5]

Caption: Logical flow from high glucose to increased ECM stiffness.

Quantitative Data on this compound Accumulation

The concentration of this compound varies significantly with age, tissue type, and disease state, particularly diabetes. Its quantification is a critical measure of ECM health and accumulated biological age.

Table 1: this compound Levels in Human Skin Collagen Data extracted from studies measuring this compound via liquid chromatography-mass spectrometry (LC/MS).

| Condition | Age | This compound Level (pmol/mg collagen) | Source |

| Non-Diabetic Control | 90-100 years | ~2000 | [6][7] |

| Diabetic | ~90 years | Up to 5000 | [6][8] |

| Non-Diabetic Control | 30-40 years | ~1500 | [7] |

Table 2: this compound Levels in Other Human Tissues Comparative data highlighting tissue-specific accumulation.

| Tissue | Condition | This compound Level (pmol/mg collagen) | Source |

| Glomerular Basement Membrane (GBM) | Non-Diabetic | 200 - 400 (steady state) | [7] |

| Glomerular Basement Membrane (GBM) | Diabetic | Up to 500 | [6][8] |

| Achilles & Anterior Tibialis Tendon | Old (avg. 71 years) | ~4x higher than young group | [5] |

| Achilles & Anterior Tibialis Tendon | Young (avg. 17 years) | Baseline | [5] |

Cellular Signaling Pathways Activated by ECM Stiffening

The stiffening of the ECM is not merely a passive structural change; it is an active signal that cells sense and respond to, often leading to pathological activation. This compound-mediated stiffness triggers several key signaling cascades.

3.1. The AGE-RAGE Axis AGE-modified collagen can directly bind to the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction is a primary driver of sterile inflammation and oxidative stress.

Caption: The AGE-RAGE axis leading to inflammation and oxidative stress.

3.2. Mechanotransduction Pathways Cells sense matrix stiffness through mechanoreceptors like integrins. Increased stiffness activates intracellular pathways that regulate cell behavior, including proliferation, migration, and differentiation. Key pathways implicated include YAP/TAZ and Rho/ROCK.

Caption: ECM stiffness activates mechanotransduction pathways like Rho/ROCK and YAP/TAZ.[4][8]

Experimental Protocols

4.1. Quantification of this compound by LC/MS

This is the gold standard for accurately measuring this compound levels in tissue. It relies on the enzymatic breakdown of the tissue to liberate the this compound adduct for mass spectrometric detection.

Methodology:

-

Tissue Preparation: Insoluble tissue preparations (e.g., skin collagen, decellularized tendon) are obtained and lyophilized.[6]

-

Enzymatic Digestion: The sample undergoes exhaustive and sequential enzymatic digestion. This typically involves a cocktail of enzymes such as collagenase, pronase, and aminopeptidase (B13392206) M, incubated at 37°C for an extended period (48-72 hours) to completely hydrolyze proteins into individual amino acids and small adducts like this compound.[5][6][9]

-

Isotope Dilution: A known quantity of a stable isotope-labeled internal standard of this compound (e.g., ¹³C-labeled) is added to the digestate. This allows for precise quantification by correcting for sample loss and ionization variability.[6]

-

Liquid Chromatography (LC): The digestate is injected into an LC system, often using a hydrophilic interaction liquid chromatography (HILIC) column. This separates this compound from other amino acids and AGEs based on polarity.[10]

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a mass spectrometer. This compound is identified and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which monitors a specific precursor-to-product ion transition for both the native this compound and its isotope-labeled internal standard.[9][11]

Caption: Standard experimental workflow for quantifying this compound in tissues.

4.2. Measurement of ECM Stiffness via Atomic Force Microscopy (AFM)

AFM is a high-resolution technique used to probe the nanomechanical properties of individual collagen fibrils, providing a direct measure of stiffness (often reported as Indentation Modulus or Young's Modulus).[12][13]

Methodology:

-

Sample Preparation: Collagen fibrils are extracted from tissues (e.g., rat tail tendon) and adsorbed onto a flat substrate (e.g., mica or a glass coverslip). The sample is kept hydrated in a buffer solution (e.g., PBS) to mimic physiological conditions.[14][15]

-

AFM Cantilever Selection: A cantilever with a sharp tip (tip radius typically 5-20 nm) and a known spring constant is selected. The spring constant is precisely calibrated before the experiment.[12]

-

Force Mapping: The AFM is operated in a force-volume or quantitative imaging mode. In this mode, the tip approaches and retracts from the sample surface at thousands of points across a defined scan area, generating a force-vs-indentation curve at each pixel.[14][15]

-

Data Acquisition: The deflection of the cantilever (force) and the vertical position of the piezo scanner (indentation depth) are recorded for each curve.

-

Calculation of Indentation Modulus: The resulting force-indentation curves are analyzed using a contact mechanics model (e.g., the Hertz model for a spherical indenter or the Sneddon model for a conical indenter). This analysis fits the approach portion of the curve to extract the indentation modulus, a measure of the material's local stiffness.[12]

Caption: Experimental workflow for measuring collagen fibril stiffness using AFM.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Preferential sites for intramolecular this compound cross-link formation in type I collagen: A thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is associated with changes to structural and physical properties of collagen fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a major protein cross-link of the senescent human extracellular matrix. Relationship with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a poorly understood advanced glycation end product of growing importance for diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Generation and Characterization of Anti-Glucosepane Antibodies Enabling Direct Detection of this compound in Retinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aspariaglycomics.com [aspariaglycomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydration and nanomechanical changes in collagen fibrils bearing advanced glycation end-products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Stiffness of Collagen Fibrils Influences Vascular Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing the effect of glycosaminoglycan depletion on integrin interactions with collagen I fibrils in the native extracellular matrix environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pathophysiological Role of Glucosepane in Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosepane is a highly prevalent, irreversible advanced glycation end product (AGE) that forms a cross-link between lysine (B10760008) and arginine residues in proteins. Its accumulation in tissues is significantly accelerated in diabetes mellitus due to chronic hyperglycemia. This technical guide provides a comprehensive overview of the pathophysiological role of this compound in the development and progression of diabetic complications. We delve into its chemical formation, tissue distribution, and the downstream cellular and molecular consequences of its accumulation, particularly within the extracellular matrix. This guide summarizes quantitative data on this compound levels in diabetic tissues, details key experimental methodologies for its study, and illustrates its formation and signaling pathways through structured diagrams. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target this compound-mediated pathologies in diabetes.

Introduction: The Significance of this compound in Diabetes

Diabetes mellitus is characterized by chronic hyperglycemia, which promotes the non-enzymatic glycation of proteins, lipids, and nucleic acids, leading to the formation of a heterogeneous group of molecules known as advanced glycation end products (AGEs). Among these, this compound has emerged as a critical player in the pathophysiology of diabetic complications.[1][2] It is the most abundant AGE cross-link found in human tissues, with levels 10 to 1000 times higher than any other known cross-linking AGE.[1][2]

This compound forms an irreversible covalent bond between the amino acids lysine and arginine, primarily within long-lived proteins of the extracellular matrix (ECM), such as collagen.[1][3] This cross-linking activity is central to its pathological effects. The accumulation of this compound is a hallmark of aging and is markedly accelerated in diabetic patients, correlating with the severity of complications such as retinopathy, nephropathy, and neuropathy.[4][5]

The structural and functional integrity of the ECM is vital for tissue homeostasis. This compound-mediated cross-linking of collagen fibers leads to increased stiffness, reduced elasticity, and decreased susceptibility to proteolytic degradation.[1][6] These alterations contribute to the thickening of basement membranes and the loss of normal tissue architecture and function, which are characteristic features of diabetic micro- and macrovascular disease.[1][7]

Understanding the multifaceted role of this compound in diabetes is crucial for the development of novel therapeutic strategies aimed at preventing or reversing its detrimental effects. This guide will provide an in-depth exploration of the current knowledge on this compound, from its fundamental chemistry to its clinical implications.

Chemistry and Formation of this compound

This compound is a complex molecule with a 7-membered heterocyclic ring derived from D-glucose that cross-links the side chains of lysine and arginine residues in proteins.[8] Its formation is a multi-step, non-oxidative process that begins with the Maillard reaction.[3][4]

The key steps in the formation of this compound are:

-

Schiff Base Formation: The initial reaction occurs between the carbonyl group of D-glucose and the ε-amino group of a lysine residue, forming an unstable Schiff base.[3][4]

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine, known as the Amadori product.[3][4]

-

Formation of the α-dicarbonyl Intermediate: The Amadori product slowly degrades through a series of keto-enol tautomerizations and the elimination of a hydroxyl group to form a key α-dicarbonyl intermediate, N⁶-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate.[4]

-

Ring Closure and Cross-linking: The α-dicarbonyl intermediate then reacts with the guanidino group of a nearby arginine residue, leading to the formation of the stable, seven-membered ring structure of this compound.[4]

The formation of this compound is a slow process, which is why it predominantly affects long-lived proteins like collagen. In the hyperglycemic state of diabetes, the increased availability of glucose accelerates the initial steps of this pathway, leading to a more rapid accumulation of this compound cross-links.

Below is a diagram illustrating the chemical formation pathway of this compound.

Pathophysiological Roles in Diabetic Complications

The accumulation of this compound in tissues is a key contributor to the pathogenesis of various diabetic complications. Its primary mechanism of action is the alteration of the structural and functional properties of the extracellular matrix.

Impact on the Extracellular Matrix

This compound's ability to form intra- and intermolecular cross-links in collagen has profound effects on the ECM:

-

Increased Stiffness and Reduced Elasticity: The formation of this compound cross-links makes collagen fibrils more rigid and less flexible.[1] This increased stiffness is particularly detrimental in blood vessels, contributing to arteriosclerosis and hypertension, and in joints, leading to stiffening.[1]

-

Resistance to Proteolytic Degradation: this compound-modified collagen is more resistant to degradation by matrix metalloproteinases (MMPs).[1] This reduced turnover of ECM components leads to their accumulation and the thickening of basement membranes, a hallmark of diabetic microangiopathy.[1]

-

Altered Cell-Matrix Interactions: The modification of collagen by this compound can disrupt the binding sites for other ECM components and for cell surface receptors like integrins. This can impair cell adhesion, migration, and signaling, affecting processes such as wound healing and angiogenesis.

Role in Specific Diabetic Complications

-

Diabetic Nephropathy: In the kidneys, this compound accumulation in the glomerular basement membrane contributes to its thickening and increased stiffness, leading to altered filtration and the progression of diabetic nephropathy.[5]

-